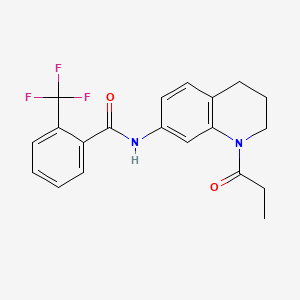

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide

Description

N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a 2-(trifluoromethyl)benzamide moiety at the 7-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tetrahydroquinoline core may contribute to binding interactions with biological targets such as enzymes or receptors .

Propriétés

IUPAC Name |

N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O2/c1-2-18(26)25-11-5-6-13-9-10-14(12-17(13)25)24-19(27)15-7-3-4-8-16(15)20(21,22)23/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDRHXUEHBDJBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Key Observations:

Tetrahydroquinoline vs. Quinoline Cores: The tetrahydroquinoline scaffold in the target compound (vs.

Substituent Impact: The 1-propanoyl group (vs. benzoyl in or isobutyryl in ) shortens the acyl chain, which may decrease steric hindrance and alter metabolic stability. The 2-trifluoromethylbenzamide moiety (shared with flutolanil ) enhances electron-withdrawing effects, improving resistance to oxidative degradation compared to non-fluorinated analogs.

Biological Relevance: Flutolanil’s fungicidal activity suggests that trifluoromethyl-substituted benzamides can target fungal proteins, possibly via succinate dehydrogenase inhibition. The tetrahydroquinoline variant may exhibit broader or distinct target specificity. The patent compound in highlights the importance of fluorine and heterocyclic motifs (e.g., triazolopyridine) for kinase binding, implying that the target compound’s tetrahydroquinoline core could be optimized for similar applications.

Research Findings and Implications

- Physicochemical Properties : The target compound’s estimated logP (~4.2) aligns with analogs like N-(1-benzoyl...)benzamide (logP 4.16 ), indicating moderate lipophilicity suitable for blood-brain barrier penetration or agrochemical uptake.

- Synthetic Feasibility : Structural parallels to EP 3 532 474 B1 suggest feasible synthesis via amide coupling and cyclization strategies.

- Safety Considerations : Analogous SDS data for 4-(tert-butyl)-N-(1-isobutyryl...)benzamide emphasize standard handling protocols for benzamide derivatives, including respiratory protection and medical consultation upon exposure.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.